molecular formula C9H15NO7S2 B1592954 1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate CAS No. 827320-61-6

1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate

Cat. No.: B1592954
CAS No.: 827320-61-6
M. Wt: 313.4 g/mol
InChI Key: QPABZHYKFUAWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate is an organic compound with the molecular formula C9H15NO7S2. It is a type of ionic liquid, which is a salt in the liquid state at room temperature. This compound is known for its high thermal stability, low volatility, and excellent solubility in water. It is commonly used in various industrial and scientific applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate typically involves the reaction of pyridine with 1,4-butanesultone in the presence of a suitable base. The reaction proceeds through the nucleophilic attack of the nitrogen atom in pyridine on the sulfonate group of 1,4-butanesultone, resulting in the formation of the desired product.

Reaction Conditions:

    Temperature: The reaction is usually carried out at elevated temperatures, typically around 80-100°C.

    Solvent: Common solvents used include acetonitrile or dimethylformamide (DMF).

    Base: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of sulfide or thiol derivatives.

    Substitution: Formation of various substituted pyridinium salts.

Scientific Research Applications

1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical reactions.

    Biology: Employed in the extraction and purification of biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals, electrolytes for batteries, and as a component in ionic liquids for various applications.

Mechanism of Action

The mechanism of action of 1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate involves its ability to interact with various molecular targets through ionic interactions and hydrogen bonding. The compound can disrupt the structure of biological membranes, leading to antimicrobial effects. In catalytic applications, it can stabilize transition states and lower activation energies, enhancing reaction rates.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Sulfobutyl)pyridinium chloride
  • 1-(4-Sulfobutyl)pyridinium bromide
  • 1-(4-Sulfobutyl)pyridinium nitrate

Uniqueness

1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate is unique due to its combination of high thermal stability, low volatility, and excellent solubility in water. These properties make it particularly suitable for applications requiring stable and efficient ionic liquids. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile choice for various scientific and industrial applications.

Properties

IUPAC Name

hydrogen sulfate;4-pyridin-1-ium-1-ylbutane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S.H2O4S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10;1-5(2,3)4/h1-3,6-7H,4-5,8-9H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPABZHYKFUAWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CCCCS(=O)(=O)O.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647710
Record name 1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827320-61-6
Record name Pyridinium, 1-(4-sulfobutyl)-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827320-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate
Reactant of Route 2
1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate
Reactant of Route 3
Reactant of Route 3
1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate
Reactant of Route 4
Reactant of Route 4
1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate
Reactant of Route 5
Reactant of Route 5
1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate
Reactant of Route 6
Reactant of Route 6
1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.